1-Bromo-3-iodo-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-iodo-5-methylbenzene is an organic compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of 1-Bromo-3-iodo-5-methylbenzene can be achieved through several methods. One common method is the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure . Another method involves an eight-step synthesis from benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-iodo-5-methylbenzene consists of a benzene ring with bromine, iodine, and a methyl group attached to it . The exact mass of the molecule is 295.869751 Da .Chemical Reactions Analysis
Benzene derivatives like 1-Bromo-3-iodo-5-methylbenzene can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Bromo-3-iodo-5-methylbenzene has a molecular weight of 296.931 Da . It has a density of 2.062 g/cm3 and a boiling point of 268.1ºC at 760 mmHg .Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes : This study explored the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-3-iodo-5-methylbenzene, by examining their vapor pressures, vaporization, fusion, and sublimation enthalpies. The findings contribute to understanding the fundamental physical properties of such compounds (Verevkin et al., 2015).
Ring Halogenations of Polyalkylbenzenes : This research involved the use of halogenating agents for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of halogenated compounds like 1-Bromo-3-iodo-5-methylbenzene. The study provides insight into selectivities in substrates, halogen sources, and catalysts, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).
CuI-catalyzed Domino Process : This paper presents a CuI-catalyzed coupling process of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. Such transformations are crucial in the synthesis of complex organic compounds and highlight the application of 1-Bromo-3-iodo-5-methylbenzene in catalyzed synthesis reactions (Lu et al., 2007).
Efficient Methods for 1,2-Dibromobenzenes Synthesis : This study discusses the synthesis of various dibromobenzene derivatives, including compounds structurally similar to 1-Bromo-3-iodo-5-methylbenzene. These compounds are valuable precursors for organic transformations and serve as intermediates in chemical syntheses (Diemer et al., 2011).
Liquid-phase Oxidation of Methylbenzenes : Research into the liquid-phase oxidation of methylbenzenes, including brominated and iodinated variants, is relevant for understanding the chemical behavior and potential applications of 1-Bromo-3-iodo-5-methylbenzene in oxidation reactions (Okada & Kamiya, 1981).
Safety And Hazards
Future Directions
The future directions of 1-Bromo-3-iodo-5-methylbenzene could involve its use in the synthesis of other organic compounds. For example, it could be used in the synthesis of benzene derivatives through electrophilic aromatic substitution . Additionally, it could be used in the large-scale synthesis of the thromboxane receptor antagonist .
properties
IUPAC Name |
1-bromo-3-iodo-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMQLWBTZQNAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697110 |
Source
|
Record name | 1-Bromo-3-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-methylbenzene | |
CAS RN |
116632-38-3 |
Source
|
Record name | 1-Bromo-3-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.